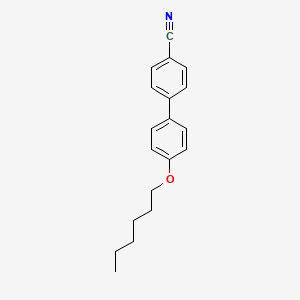

4'-(Hexyloxy)-4-biphénylcarbonitrile

Vue d'ensemble

Description

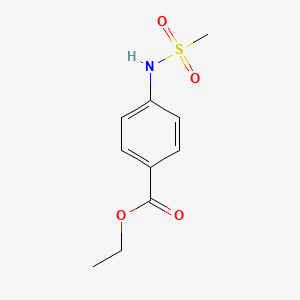

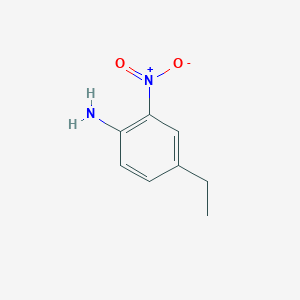

[1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a nitrile group (-CN) at the 4-position of one phenyl ring and a hexyloxy group (-O-C6H13) at the 4’-position of the other phenyl ring. The biphenyl structure is known for its stability and versatility, making it a valuable building block in various chemical applications.

Applications De Recherche Scientifique

Chemistry: In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic photovoltaic materials and organic light-emitting diodes (OLEDs) .

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. For example, its derivatives can be used as intermediates in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals for display technologies and polymers with unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a halogenated biphenyl derivative with a boronic acid derivative in the presence of a palladium catalyst. For example, the reaction between tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- can undergo various chemical reactions, including:

Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Mécanisme D'action

The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- depends on its specific application. In organic electronics, the compound acts as a donor material, facilitating the transfer of electrons or holes in devices like OLEDs and organic solar cells. The presence of the hexyloxy group enhances the compound’s solubility and processability, while the nitrile group can influence its electronic properties .

Comparaison Avec Des Composés Similaires

[1,1’-Biphenyl]-4-carbonitrile: Lacks the hexyloxy group, resulting in different solubility and electronic properties.

4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Contains a methoxy group instead of a hexyloxy group, affecting its reactivity and applications.

4’-Ethoxy-[1,1’-biphenyl]-4-carbonitrile: Contains an ethoxy group, offering different solubility and electronic characteristics.

Uniqueness: The presence of the hexyloxy group in [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- imparts unique solubility and electronic properties, making it particularly suitable for applications in organic electronics and advanced materials. Its combination of stability, reactivity, and versatility sets it apart from other biphenyl derivatives .

Propriétés

IUPAC Name |

4-(4-hexoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h6-13H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXUPYNSOFWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068307 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41424-11-7 | |

| Record name | 4′-(Hexyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41424-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(hexyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4'-(Hexyloxy)-4-biphenylcarbonitrile influence its use in creating thermoresponsive materials?

A1: The molecular structure of 4'-(Hexyloxy)-4-biphenylcarbonitrile allows it to exhibit distinct phases at different temperatures (nematic liquid crystal phase). This characteristic makes it useful in developing thermoresponsive materials. Research shows that combining 4'-(Hexyloxy)-4-biphenylcarbonitrile with epoxy resins and amphiphilic block copolymers like poly(styrene-block-ethylene oxide) (PSEO) leads to the formation of meso/nanostructured materials. These materials demonstrate fascinating thermoresponsive behavior, changing their optical properties, such as transparency, in response to temperature variations. The morphology generated by the interaction of these components plays a crucial role in the material's thermo-optical response [].

Q2: Can 4'-(Hexyloxy)-4-biphenylcarbonitrile be used to enhance the conductivity of materials?

A2: Yes, research indicates that 4'-(Hexyloxy)-4-biphenylcarbonitrile can significantly enhance the conductivity of materials when combined with conductive nanoparticles. For example, in systems containing gold nanoparticles (Au NPs) embedded in poly(styrene-b-ethylene oxide) block copolymers, the addition of 4'-(Hexyloxy)-4-biphenylcarbonitrile led to a notable increase in measured tunneling atomic force microscopy (TUNA) current []. This effect suggests a synergistic interaction between the liquid crystal and the conductive pathways created by the nanoparticles, making such hybrid materials promising for various electronic applications.

Q3: Does incorporating Iron nanoparticles into 4'-(Hexyloxy)-4-biphenylcarbonitrile impact its properties?

A3: Yes, incorporating Iron nanoparticles (Fe NPs) into 4'-(Hexyloxy)-4-biphenylcarbonitrile has been shown to influence its textural, thermal, optical, and electrical properties. Studies using a 0.25 wt. % Fe NP dispersion in 4'-(Hexyloxy)-4-biphenylcarbonitrile revealed a decrease in the threshold voltage and the isotropic-nematic transition temperature. Furthermore, the dispersion of Fe NPs also affected the dielectric properties, specifically by decreasing the relaxation frequency, which is attributed to the movement of liquid crystal molecules [].

Q4: What methods are used to determine the dipole moments of 4'-(Hexyloxy)-4-biphenylcarbonitrile?

A4: Researchers employ both experimental and computational methods to determine the dipole moments of 4'-(Hexyloxy)-4-biphenylcarbonitrile in its ground and excited states. Experimentally, the Guggenheim–Smith method is utilized to calculate the ground state dipole moment from measurements in various solvents []. For the excited state, the Lippert equation is applied, which correlates the solvent polarity and refractive index with the measured absorption and fluorescence spectra []. Computationally, molecular mechanics methods like Density Functional Theory (DFT) with the B3LYP functional and 6-31G(dp) basis set, as implemented in programs such as Gaussian09, can provide estimations of dipole moments for both ground and excited states [].

Q5: Can 4'-(Hexyloxy)-4-biphenylcarbonitrile be used in optical sensor applications?

A5: Emerging research suggests that 4'-(Hexyloxy)-4-biphenylcarbonitrile, in combination with cellulose nanocrystals (CNC), can form bi-phase nematic liquid crystal composite films with potential for optical sensor platforms []. This area of research explores the unique interactions between the liquid crystal and the CNC matrix, aiming to exploit changes in optical properties upon exposure to specific analytes or stimuli.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

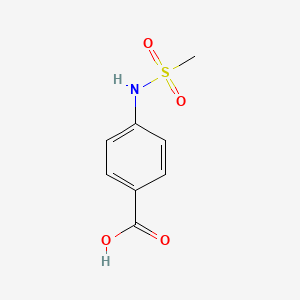

![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)